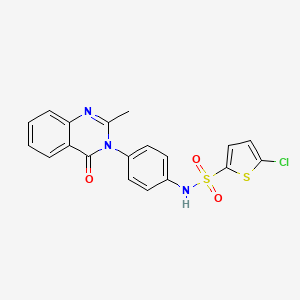

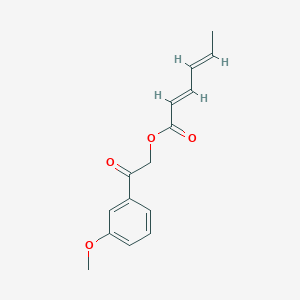

2-(3-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(3-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate" is a chemical entity that appears to be related to a family of organic compounds characterized by the presence of a hexa-2,4-dienoate moiety. This functional group is common in various synthetic and naturally occurring molecules, which often exhibit interesting chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds has been described in several studies. For instance, a facile synthesis of ethyl 2,4-dimethoxy-6-perfluoroalkylbenzoates was achieved through the reaction of ethyl 3-methoxy-4-(triphenylphosphoranylidene)but-2-enoate with methyl 2-perfluoroalkynoates, followed by an intramolecular elimination . Similarly, methyl 4-carboethoxy-3-perfluoroalkyl-5-methoxyhexa-2,4-dienoates were synthesized from the same ethyl 3-methoxy-4-(triphenylphosphoranylidene)but-2-enoate precursor, demonstrating the versatility of this intermediate for synthesizing hexa-2,4-dienoate derivatives .

Molecular Structure Analysis

The molecular structure of compounds within this family has been elucidated using various spectroscopic techniques. For example, the structure of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid was confirmed based on its chemical and physicochemical properties . Additionally, the crystal structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, was determined using single-crystal X-ray diffraction, highlighting the planarity of the core structure .

Chemical Reactions Analysis

The reactivity of hexa-2,4-dienoate derivatives has been explored in various contexts. For instance, the condensation of 3-(4-methoxyphenyl)cyclohexen-2-one-1 with maleic anhydride resulted in the addition of two moles of the dienophile to one mole of the diene . In another study, the reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester with different nucleophiles were investigated, leading to various cyclization and substitution products .

Physical and Chemical Properties Analysis

The physical and chemical properties of hexa-2,4-dienoate derivatives are closely related to their molecular structure. For example, the di-enol-dione tautomeric form of 3,4-dihydroxy-1,6-bis(4-methoxyphenyl)hexa-2,4-diene-1,6-dione was confirmed by intramolecular hydrogen bonding, which also influences its crystal packing . The physicochemical properties of these compounds, such as their IR, NMR spectra, and mass spectrometry data, are crucial for confirming their identities and understanding their reactivity .

Aplicaciones Científicas De Investigación

Synthesis of Anthraquinones and Tetrahydroanthraquinones

Hexa-2,5-dienoates, similar to 2-(3-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate, are utilized for [4+2] anionic annulation, leading to the synthesis of anthraquinones and tetrahydroanthraquinones. This process involves regiospecific conversion to 3-(2-alkenyl)naphthoates and subsequent intramolecular carbonyl-ene reactions (Basak & Mal, 2017).

Formal Synthesis of Strobilurins

This compound plays a role in the synthesis of strobilurins, a class of antifungal agents. Specifically, it acts as a precursor in highly stereospecific reactions leading to the formation of methyl (3Z,5E)-6-aryl-3-methylhexa-3,5-dienoates, crucial for the formal synthesis of strobilurins A and X (Grigorieva et al., 2010).

Bacterial Metabolism Studies

In bacterial metabolism research, specifically with Pseudomonas putida, a related compound, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid, has been identified and studied. This compound is a key metabolite in the degradation pathway of biphenyl (Catelani et al., 1973).

Cross Metathesis in Renewable Chemistry

The compound finds application in renewable chemistry, particularly in cross metathesis reactions with estragole and methyl sorbate. These reactions produce methyl 6-(4-methoxyphenyl)hexa-2,4-dienoate, showcasing the utility of this compound in creating products with biological relevance (Ferreira et al., 2021).

Synthesis of Hydroxy-γ-sanshool

In the synthesis of hydroxy-γ-sanshool, an important compound in flavor and fragrance chemistry, the related hexa-2,4-dienal plays a key role. Wittig reactions involving this dienal are critical steps in constructing the carbon skeleton of hydroxy-γ-sanshool (Gao et al., 2021).

Development of Avenalumic Carboxamide Derivatives

The compound serves as a starting point in a seven-step synthesis process for (2E,4E)-5-[4-hydroxy-3-methoxyphenyl]penta-2,4-dienoic acid, derived from ferulic acid. This synthesis demonstrates its potential in preparing a variety of avenalumic carboxamide derivatives (Bazin et al., 2008).

Role in Antimicrobial Packaging Materials

Potassium (2E,4E)-hexa-2,4-dienoate, a related compound, has been used in developing antimicrobial packaging materials. The research on these materials focuses on their potential to extend shelf-life and reduce contamination in food products (Jipa et al., 2012).

Propiedades

IUPAC Name |

[2-(3-methoxyphenyl)-2-oxoethyl] (2E,4E)-hexa-2,4-dienoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-3-4-5-9-15(17)19-11-14(16)12-7-6-8-13(10-12)18-2/h3-10H,11H2,1-2H3/b4-3+,9-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUJSNTXEPQAQW-PRKJJMSOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)OCC(=O)C1=CC(=CC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C(=O)OCC(=O)C1=CC(=CC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2503663.png)

![[N-methyl-N-(pyridine-4-yl)amino]acetic acid hydrochloride](/img/structure/B2503676.png)

![6-Methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine](/img/structure/B2503685.png)